Nitrilotriacetonitrile

Catalog No.
S1904942
CAS No.
7327-60-8
M.F
C6H6N4
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrilotriacetonitrile

CAS Number

7327-60-8

Product Name

Nitrilotriacetonitrile

IUPAC Name

2-[bis(cyanomethyl)amino]acetonitrile

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c7-1-4-10(5-2-8)6-3-9/h4-6H2

InChI Key

LJAIDEYQVIJERM-UHFFFAOYSA-N

SMILES

C(C#N)N(CC#N)CC#N

Canonical SMILES

C(C#N)N(CC#N)CC#N

The exact mass of the compound Nitrilotriacetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93814. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Here are some established research applications of NTA relevant to scientific research:

Protein Purification and Analysis

  • His-Tag Purification: NTA is widely used in affinity chromatography for purifying proteins engineered with a polyhistidine (His-tag) at their ends []. NTA chelates transition metal ions, particularly nickel (Ni2+), which then strongly binds to the imidazole groups of histidine residues in the His-tag. This specific interaction allows researchers to isolate the protein of interest from a complex mixture [].

Chelating Agent

  • Metal Ion Sequestration: Due to its ability to form stable complexes with various metal ions, NTA finds application in chelating unwanted metal ions from solutions used in scientific research. This can be crucial for experiments where metal ions can interfere with reactions or inactivate enzymes [].

Bioconjugation

  • NTA functionalized surfaces and nanoparticles can be used to capture and immobilize proteins containing His-tags. This allows for the creation of biosensors and facilitates studies of protein-protein interactions [].

Environmental Research

  • NTA has been used in studies investigating the impact of chelating agents on aquatic ecosystems []. Researchers use NTA to understand how these compounds might affect the bioavailability of metals for organisms.

Development of Therapeutic Agents

  • The chelating properties of NTA have been explored for developing drugs to remove excess metals from the body in conditions like iron overload []. However, further research is needed to determine the effectiveness and safety of such applications.

Nitrilotriacetonitrile is a chemical compound with the formula N(CH₂CN)₃. It is a nitrile derivative of nitrilotriacetic acid and is characterized by its three cyano groups attached to a central nitrogen atom. This compound appears as a white crystalline solid and is soluble in water and organic solvents. Nitrilotriacetonitrile is primarily used in various chemical syntheses and as an intermediate in the production of other chemicals.

  • Hydrolysis: In the presence of water, nitrilotriacetonitrile can hydrolyze to form nitrilotriacetic acid and ammonia. This reaction is facilitated by basic conditions, such as the presence of sodium hydroxide.
  • Polymerization: The compound can be homopolymerized or copolymerized with iminodiacetonitrile when heated in the presence of basic catalysts, leading to various polymeric materials.
  • Complexation: Nitrilotriacetonitrile can form complexes with metal ions, similar to its acid counterpart, which enhances its utility in coordination chemistry.

Nitrilotriacetonitrile can be synthesized through several methods:

  • Ammonolysis of Formaldehyde: A common method involves reacting ammonia with formaldehyde in an aqueous solution. This process typically occurs at elevated temperatures (80-100°C) under basic conditions.
  • Cyanomethylation: Another method includes the reaction of cyanomethyl derivatives with ammonia, producing nitrilotriacetonitrile as a byproduct.
  • Liquid Phase Adduct Formation: One synthesis route involves forming a liquid phase adduct from ammonia and formaldehyde, which is then processed under controlled pH conditions to yield nitrilotriacetonitrile .

Nitrilotriacetonitrile has several applications across different industries:

  • Chemical Intermediate: It serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Chelating Agent: Similar to nitrilotriacetic acid, it can function as a chelating agent for metal ions, making it useful in water treatment and metal extraction processes.
  • Polymer Production: Its ability to undergo polymerization makes it valuable in producing specialized polymeric materials.

Research on the interaction of nitrilotriacetonitrile with metal ions suggests that it can form stable complexes, enhancing its utility in various applications. The chelation properties allow it to bind effectively with divalent and trivalent metal ions, which is crucial for processes like water softening and heavy metal ion removal from wastewater.

Several compounds share structural similarities with nitrilotriacetonitrile. Below are some notable examples:

Compound NameStructure TypeUnique Features
Nitrilotriacetic AcidAminopolycarboxylic AcidContains carboxylic groups; widely used as a chelator for metals.
Iminodiacetic AcidAmino Acid DerivativeTwo carboxylic groups; less complex than nitrilotriacetic acid.
Ethylenediaminetetraacetic AcidPolyaminocarboxylic AcidFour carboxylic groups; stronger chelator than nitrilotriacetic acid.
N-Methyliminodiacetic AcidMethylated Amino Acid DerivativeMore biodegradable; used in similar applications as a chelator.

Nitrilotriacetonitrile's uniqueness lies in its specific structure featuring three cyano groups, which influences its reactivity and application potential compared to other chelating agents.

Physical Description

WetSolid

XLogP3

-0.4

Melting Point

126.0 °C

UNII

86K27312YB

GHS Hazard Statements

Aggregated GHS information provided by 181 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (79.01%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (20.99%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (35.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (53.59%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (53.59%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20.99%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (46.41%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.17e-07 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

7327-60-8

Wikipedia

2,2',2''-nitrilotriacetonitrile

General Manufacturing Information

All other basic organic chemical manufacturing
Acetonitrile, 2,2',2''-nitrilotris-: ACTIVE

Dates

Last modified: 04-14-2024

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